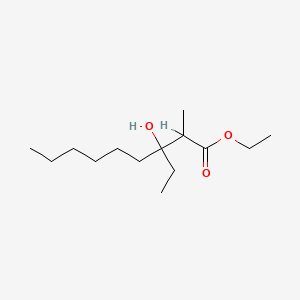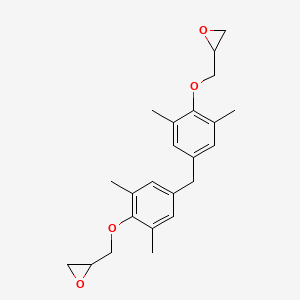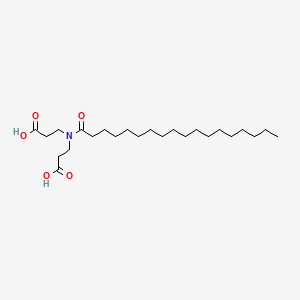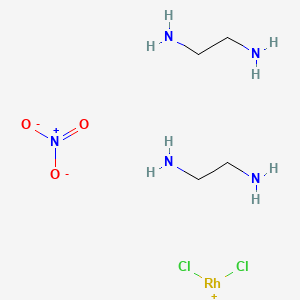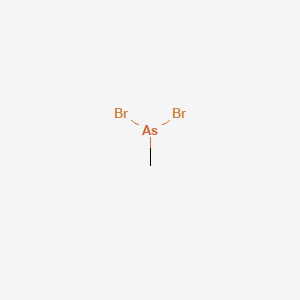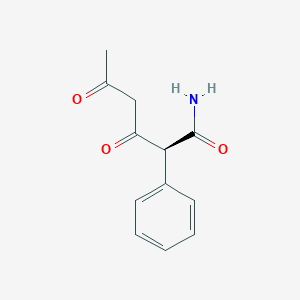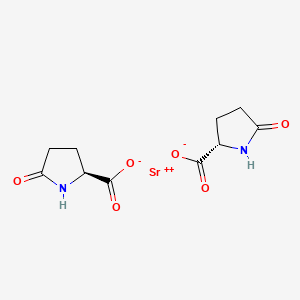
Strontium bis(5-oxo-L-prolinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium bis(5-oxo-L-prolinate) is a chemical compound with the molecular formula C10H12N2O6Sr It is a strontium salt of 5-oxo-L-proline, an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Strontium bis(5-oxo-L-prolinate) typically involves the reaction of strontium salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or filtration to obtain the pure compound.
Industrial Production Methods: Industrial production of Strontium bis(5-oxo-L-prolinate) follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Strontium bis(5-oxo-L-prolinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Strontium bis(5-oxo-L-prolinate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone health and regeneration.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Strontium bis(5-oxo-L-prolinate) involves its interaction with biological molecules and pathways. Strontium ions are known to promote osteoblast function and inhibit osteoclast function, which is beneficial for bone health. The compound may also interact with calcium signaling pathways, enhancing bone strength and regeneration.
Comparison with Similar Compounds
Strontium ranelate: Another strontium compound used in bone health research.
Calcium bis(5-oxo-L-prolinate): A calcium analog with similar properties.
Magnesium bis(5-oxo-L-prolinate): A magnesium analog with comparable applications.
Uniqueness: Strontium bis(5-oxo-L-prolinate) is unique due to its specific combination of strontium and 5-oxo-L-proline, which imparts distinct chemical and biological properties
Properties
CAS No. |
85959-42-8 |
|---|---|
Molecular Formula |
C10H12N2O6Sr |
Molecular Weight |
343.83 g/mol |
IUPAC Name |
strontium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Sr/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI Key |
MCUOJRSXUUTWDJ-QHTZZOMLSA-L |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Sr+2] |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



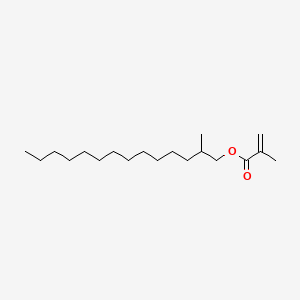
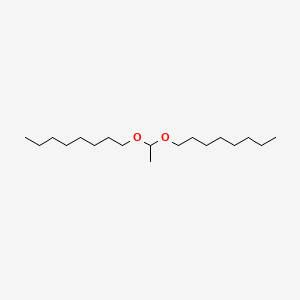

![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)
